molecular formula C9H18Cl2N2O4S B1532651 methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride CAS No. 2173052-57-6

methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

Cat. No. B1532651
CAS RN: 2173052-57-6
M. Wt: 321.22 g/mol
InChI Key: PJWMXHZEYVTBDZ-OXOJUWDDSA-N
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Description

Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N2O4S and its molecular weight is 321.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride and its derivatives are synthesized using various techniques. For instance, a one-pot reaction involving aldehydes and chloroacetic acid yields fused triazine derivatives with potential biological activities (Abd El-All et al., 2016).
  • Characterization Methods : Analytical and spectroscopic measurements, such as IR, NMR, and mass spectra, are extensively used to confirm the structures of newly synthesized compounds (Hikem-Oukacha et al., 2011).

Biological and Pharmacological Research

  • Cytotoxic Activities : Some derivatives of methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride are investigated for their cytotoxic activities against human cancer cell lines. These studies often include structure-activity relationship (SAR) analysis (Abd El-All et al., 2016).
  • Antioxidant Properties : Certain compounds derived from this chemical show strong antioxidant activity, which is assessed using various biochemical assays and spectrophotometric methods (Jayasinghe et al., 2006).

Chemical Properties and Reactivity

  • Nucleophilic Displacement Reactions : Studies have been conducted on the reactivity of derivatives, particularly focusing on nucleophilic displacement reactions. These investigations reveal insights into the chemical behavior of such compounds under different conditions (Adembri et al., 1976).
  • Synthesis of Novel Heterocycles : Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride is used as a precursor in the synthesis of novel heterocycles, which has applications in drug discovery and development (Hussein et al., 2000).

Applications in Heterocyclic Chemistry

  • Construction of Complex Molecules : The compound serves as a building block for constructing complex heterocyclic molecules. This aspect is crucial in the field of medicinal chemistry, where such molecules often exhibit diverse biological activities (Prezent et al., 2016).

Potential Therapeutic Applications

  • Antimicrobial and Antifungal Activities : Derivatives of this compound are synthesized and tested for their antimicrobial and antifungal properties. This research is significant for developing new drugs against resistant strains of bacteria and fungi (Hassan, 2013).

properties

IUPAC Name

methyl 2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S.2ClH/c1-15-9(12)4-11-3-2-10-7-5-16(13,14)6-8(7)11;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMXHZEYVTBDZ-OXOJUWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 3
Reactant of Route 3
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 4
Reactant of Route 4
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 5
Reactant of Route 5
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 6
Reactant of Route 6
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

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